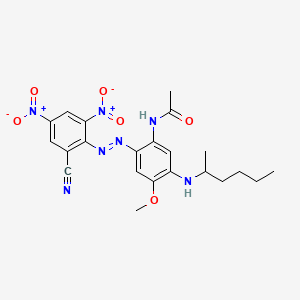

Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)-

Description

This compound is a structurally complex acetamide derivative featuring an azo linkage (-N=N-) to a 2-cyano-4,6-dinitrophenyl group, a methoxy substituent at the 4-position, and a branched 1-methylpentylamino group at the 5-position of the phenyl ring.

Properties

CAS No. |

66671-91-8 |

|---|---|

Molecular Formula |

C22H25N7O6 |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C22H25N7O6/c1-5-6-7-13(2)24-19-10-17(25-14(3)30)18(11-21(19)35-4)26-27-22-15(12-23)8-16(28(31)32)9-20(22)29(33)34/h8-11,13,24H,5-7H2,1-4H3,(H,25,30) |

InChI Key |

NBZOZPOZCNYOOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- involves multiple stepsThe final step involves the acylation of the amine group with acetamide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and other substituted products .

Scientific Research Applications

Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and nitro groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Effects: The 1-methylpentylamino group introduces a longer hydrophobic chain compared to allyl or cyanoethyl groups in analogs (e.g., 79295-92-4), which may improve lipid solubility and alter environmental persistence .

Thermal Stability : All compounds exhibit high thermal stability (melting points >400°C), but the target compound’s branched alkyl chain could reduce crystallinity compared to linear-chain analogs .

Functional and Application Differences

- Dye and Pigment Potential: The target compound’s nitro and azo groups align with chromophores used in dyes. Its cyano group may shift absorption spectra compared to bromo/chloro analogs, as seen in related azo dyes .

- Agrochemical Use : Unlike alachlor (a herbicide with methoxymethyl and diethylphenyl groups), the target compound’s bulky substituents likely preclude herbicidal activity but may suit niche pesticidal roles requiring UV stability .

Notes on Data Limitations and Discrepancies

Lack of Direct Data : The target compound’s specific properties (e.g., solubility, toxicity) are inferred from analogs due to absent experimental data in the provided evidence.

Substituent Impact: Bromo/chloro substituents in analogs (e.g., 68877-63-4) may confer higher molecular polarity than the target’s cyano group, affecting environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.